

Application Notes and Protocols for Intratumoral Administration of E7766

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Compound of Interest

Compound Name: E7766 diammonium salt

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Introduction

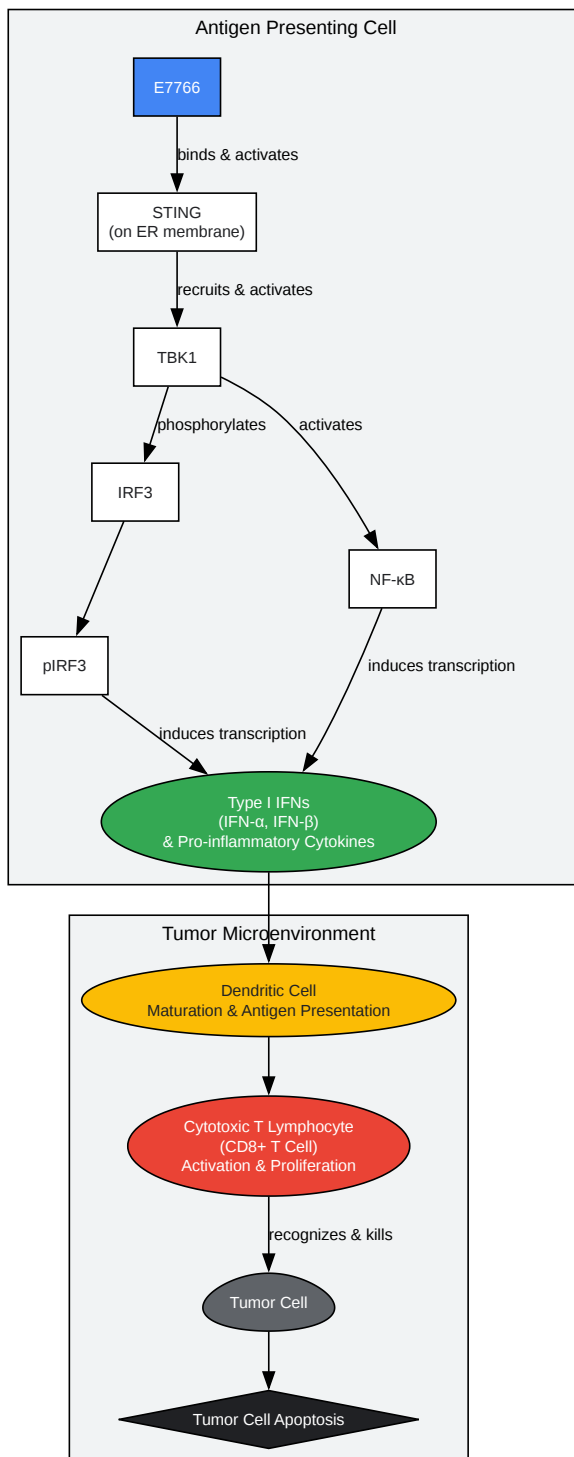
E7766 is a novel, macrocycle-bridged Stimulator of Interferon Genes (STING) agonist that has demonstrated potent pan-genotypic activity in both human and mouse STING proteins.^{[1][2]} Intratumoral (IT) administration of E7766 has shown significant promise in preclinical models, leading to durable tumor clearance and the induction of a robust, long-lasting anti-tumor immune memory.^{[1][3][4]} A first-in-human Phase 1/1b clinical trial (INSTAL-101; NCT04144140) has evaluated the safety and preliminary efficacy of intratumorally administered E7766 in patients with advanced solid tumors and lymphomas.^{[5][6][7][8][9][10][11][12][13]}

These application notes provide a comprehensive overview of the preclinical and clinical data on the intratumoral administration of E7766, along with detailed protocols for its use in research settings.

Mechanism of Action: STING Pathway Activation

E7766 functions as a potent agonist of the STING pathway. Upon intratumoral injection, E7766 directly activates STING in immune cells within the tumor microenvironment. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.^[5] This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, leading to a robust anti-tumor immune response.^{[3][14]}

E7766-Mediated STING Signaling Pathway

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Caption: E7766 activates the STING pathway in antigen-presenting cells, leading to cytokine production and subsequent anti-tumor T-cell responses.

Preclinical Data

In Vivo Efficacy in Syngeneic Mouse Models

Intratumoral administration of E7766 has demonstrated significant anti-tumor efficacy in various preclinical mouse models.

Model	E7766 Dose	Key Findings	Reference
Orthotopic KrasG12D/+ Trp53-/- Sarcoma	3-9 mg/kg (IT)	Dose-dependent survival benefit; durable tumor clearance.	[3]
Dual CT26 Colon Carcinoma (Subcutaneous & Liver Metastases)	Single IT injection	90% cure rate with no recurrence for over 8 months; induction of long-term immune memory.	[1][4]

Experimental Protocols: Preclinical

Protocol 1: Establishment of a Subcutaneous Syngeneic Tumor Model (e.g., CT26)

This protocol describes the subcutaneous implantation of CT26 colon carcinoma cells in BALB/c mice.

Materials:

- CT26 cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile

- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Syringes (1 mL) and needles (25-27 gauge)
- BALB/c mice (6-8 weeks old)
- Electric clippers
- 70% ethanol

Procedure:

- Culture CT26 cells to ~80% confluency.
- Harvest cells by trypsinization and wash with complete medium.
- Centrifuge the cell suspension and resuspend the pellet in sterile PBS at a concentration of 1×10^6 cells/100 μ L.
- Anesthetize the mice.
- Shave the fur on the right flank of each mouse and sterilize the skin with 70% ethanol.
- Inject 100 μ L of the cell suspension (1×10^6 cells) subcutaneously into the shaved flank.
- Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).

Protocol 2: Intratumoral Administration of E7766 in a Mouse Tumor Model

This protocol provides a general guideline for the intratumoral injection of E7766.

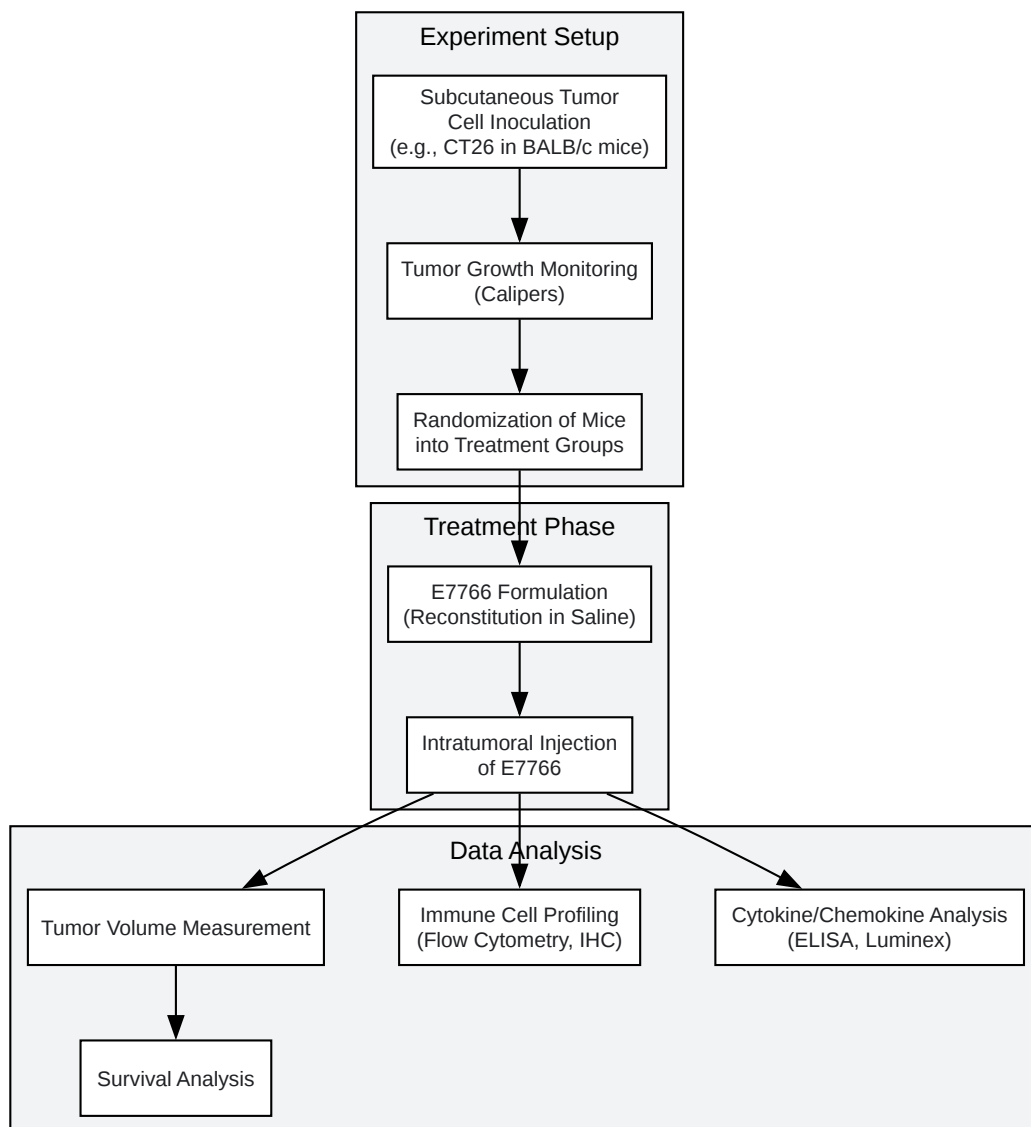
Materials:

- E7766 (lyophilized powder)
- Sterile saline for injection
- Syringes (e.g., Hamilton syringes) and needles (30-gauge)
- Anesthetic for mice
- Calipers for tumor measurement

Procedure:

- Reconstitution of E7766: Reconstitute lyophilized E7766 in sterile saline to the desired stock concentration. The final injection volume should be determined based on the tumor size, typically 20-50 μL for tumors of 50-150 mm^3 .
- Dosing: Based on preclinical studies, a dose range of 3-9 mg/kg can be explored.[3] The selected dose should be prepared in the appropriate injection volume.
- Administration:
 - Anesthetize the tumor-bearing mouse.
 - Measure the tumor volume.
 - Carefully insert the needle into the center of the tumor.
 - Slowly inject the E7766 solution.
 - Withdraw the needle slowly to prevent leakage.
- Monitoring: Monitor the mice for tumor growth, body weight, and any signs of toxicity.

Preclinical Experimental Workflow for E7766 Intratumoral Administration

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Caption: A typical workflow for evaluating the efficacy of intratumorally administered E7766 in a preclinical mouse model.

Clinical Data: INSTAL-101 Trial

The INSTAL-101 trial was a Phase 1/1b, open-label, multicenter study that evaluated the safety, tolerability, and preliminary clinical activity of intratumorally administered E7766 in patients with advanced solid tumors or lymphomas.[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Study Design and Dosing

Parameter	Details	Reference
Phase	1/1b	[5] [9] [10]
Patient Population	Advanced, non-resectable, or recurrent solid tumors or lymphomas with no alternative standard therapy.	[5]
Dose Escalation	75 µg to 1000 µg	[6] [7]
Administration Schedule	Days 1, 8, and 15 of Cycle 1 (21 days), then Day 1 of subsequent 21-day cycles.	[14]
Formulation	Diluted with saline to a final volume of 1 mL.	[14]

Clinical Outcomes

Outcome	Result	Reference
Best Overall Response	33.3% of patients (8 out of 24) achieved Stable Disease (SD).	[6] [7]
Safety	Most frequent treatment-related adverse events were chills, fever, and fatigue.	[6] [7]
Pharmacodynamics	Transient increases in plasma levels of IFN- α , IFN- β , IFN- γ , TNF- α , IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection.	[6] [7]

Experimental Protocols: Clinical Research

Protocol 3: Intratumoral Administration of E7766 in a Clinical Setting (Based on INSTAL-101)

This protocol is a summary of the administration procedure used in the INSTAL-101 trial and is for informational purposes only. Clinical administration must be performed by qualified medical professionals according to an approved clinical protocol.

Patient Selection:

- Patients with histologically confirmed advanced, non-resectable, or recurrent solid tumors or lymphomas.
- Presence of at least one injectable lesion accessible for biopsy.

Procedure:

- Dose Preparation: The appropriate dose of E7766 (ranging from 75 to 1000 μ g) is diluted with sterile saline to a final volume of 1 mL.[\[14\]](#)
- Lesion Selection: An accessible tumor lesion is selected for injection.

- Administration: The 1 mL solution of E7766 is administered via intratumoral injection.
- Schedule: Injections are performed on days 1, 8, and 15 of the first 21-day cycle, followed by a single injection on day 1 of each subsequent 21-day cycle.[14]

Protocol 4: Pharmacodynamic Biomarker Analysis

This protocol outlines the analysis of biomarkers to assess the biological activity of E7766.

Sample Collection:

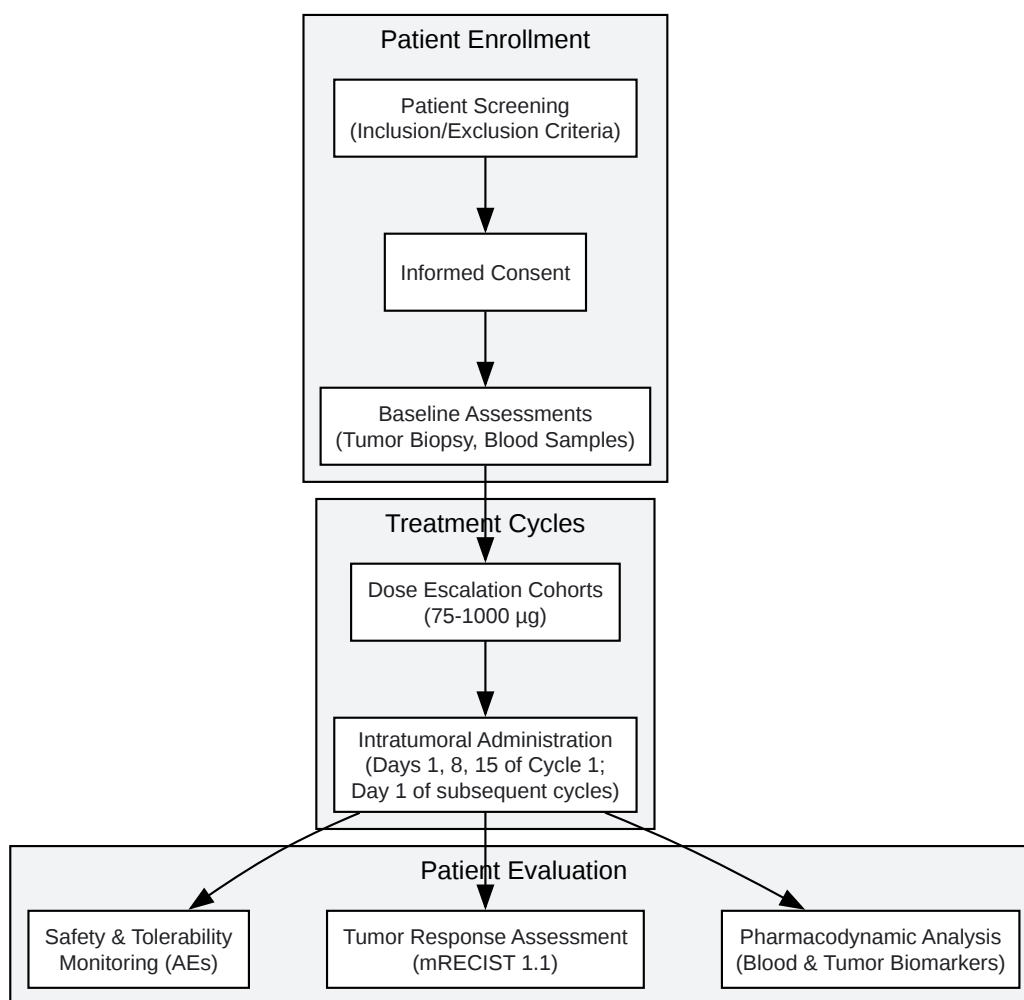
- Peripheral Blood: Collect whole blood in appropriate tubes for plasma and peripheral blood mononuclear cell (PBMC) isolation at baseline and various time points post-injection (e.g., 2, 4, 6, 8, 24 hours).
- Tumor Biopsies: Obtain tumor biopsies (from both injected and non-injected lesions, if possible) at baseline and on-treatment.

Analysis Methods:

- Plasma Cytokine Analysis:
 - Isolate plasma from whole blood by centrifugation.
 - Analyze cytokine and chemokine levels (e.g., IFN- α , IFN- β , IFN- γ , TNF- α , IL-6, IP-10/CXCL10, MCP-1) using multiplex immunoassays (e.g., Luminex) or high-sensitivity ELISAs.
- Gene Expression Analysis (PBMCs and Tumor Biopsies):
 - Isolate PBMCs from whole blood using density gradient centrifugation.
 - Extract RNA from PBMCs and tumor tissue.
 - Perform quantitative real-time PCR (qPCR) or RNA sequencing to analyze the expression of STING pathway-related genes (e.g., IFNB1, CXCL10, TBK1, IRF3) and immune cell markers.

- Immunohistochemistry (Tumor Biopsies):
 - Fix tumor biopsies in formalin and embed in paraffin.
 - Perform immunohistochemistry to assess the infiltration of immune cells (e.g., CD8+ T cells) and the expression of immune checkpoint molecules (e.g., PD-L1).

Clinical Trial Workflow for Intratumoral E7766 (INSTAL-101)



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Caption: A simplified workflow of the INSTAL-101 clinical trial for the intratumoral administration of E7766.

Conclusion

E7766 is a promising STING agonist with a well-defined mechanism of action and demonstrated anti-tumor activity in preclinical models when administered intratumorally. Early clinical data from the INSTAL-101 trial suggest a manageable safety profile and on-target biological activity. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of intratumoral E7766 in various cancer models and to explore its pharmacodynamic effects. Further clinical investigation is warranted to determine the optimal dose and patient populations that would most benefit from this novel immunotherapy.

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